molecular formula C14H22N2O6S2 B3168269 4-methylbenzenesulfonate;3-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)propane-1-sulfonic acid CAS No. 926905-78-4

4-methylbenzenesulfonate;3-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)propane-1-sulfonic acid

Cat. No.: B3168269
CAS No.: 926905-78-4
M. Wt: 378.5 g/mol
InChI Key: KPJCNLGGJOQSOX-UHFFFAOYSA-N
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Description

The compound 4-methylbenzenesulfonate;3-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)propane-1-sulfonic acid is a dual-functionalized molecule containing both a sulfonate and a sulfonic acid group. This compound is synthesized via nucleophilic substitution reactions, where sodium 4-methylbenzenesulfinate reacts with chlorinated intermediates under basic conditions . Its structural uniqueness lies in the combination of aromatic sulfonate and imidazolium sulfonic acid functionalities, enabling diverse applications in materials science and pharmaceuticals.

Properties

IUPAC Name

4-methylbenzenesulfonate;3-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)propane-1-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O3S.C7H8O3S/c1-8-4-5-9(7-8)3-2-6-13(10,11)12;1-6-2-4-7(5-3-6)11(8,9)10/h4-5H,2-3,6-7H2,1H3,(H,10,11,12);2-5H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPJCNLGGJOQSOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[NH+]1CN(C=C1)CCCS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80853874
Record name 1-Methyl-3-(3-sulfopropyl)-2,3-dihydro-1H-imidazol-1-ium 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80853874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926905-78-4
Record name 1-Methyl-3-(3-sulfopropyl)-2,3-dihydro-1H-imidazol-1-ium 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80853874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methylbenzenesulfonate;3-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)propane-1-sulfonic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation and subsequent reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aromatic ring may yield sulfone derivatives, while reduction of the imidazole ring can produce various reduced imidazole compounds.

Mechanism of Action

The mechanism of action of 4-methylbenzenesulfonate;3-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)propane-1-sulfonic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues: Bis-Imidazole/Benzimidazole Sulfonamides

Symmetric bis-imidazole or benzimidazole sulfonamides (e.g., tris-(4-substituted benzenesulfonate)-diethanolamine derivatives) share structural motifs with the target compound but lack the zwitterionic sulfonic acid group. Key differences include:

  • Symmetry: Bis-sulfonamides are symmetric due to dual substitution on diethanolamine, whereas the target compound is asymmetric .
  • Reactivity : The imidazolium sulfonic acid group in the target compound enhances acidity (pKa ~1–2 for sulfonic acids) compared to neutral sulfonamides (pKa ~10–12) .

Table 1: Structural and Functional Comparison

Property Target Compound Bis-Imidazole Sulfonamides
Functional Groups 4-Methylbenzenesulfonate, imidazolium sulfonic acid Sulfonamide-linked imidazole/benzimidazole
Charge Zwitterionic (imidazolium cation + sulfonate anion) Neutral
Synthesis Method Nucleophilic substitution with Na 4-methylbenzenesulfinate Reaction of tris-sulfonate with imidazole under KOH
Applications Potential surfactants, catalysts Antimicrobial agents, supramolecular chemistry
Sulfonate Derivatives: 4-Methylbenzenesulfonate-Containing Compounds

Compounds like 2-(5-nitro-2-styryl-1H-imidazol-1-yl)ethyl 4-methylbenzenesulfonate () share the tosylate group but lack the sulfonic acid moiety. Differences include:

  • Reactivity : The target compound’s sulfonic acid group enables proton donation, making it a stronger acid (pKa ~1–2) compared to esterified sulfonates (pKa ~5–7) .
  • Solubility : The zwitterionic nature of the target compound improves aqueous solubility, whereas sulfonate esters are typically hydrophobic .
Sulfonic Acid Derivatives: Perfluorinated and Alkyl Sulfonic Acids

Compounds like 3-[3-(dimethylamino)propyl-(heptadecafluorooctylsulfonyl)amino]propane-1-sulfonic acid () and isopropanolamine dodecylbenzenesulfonate () highlight key contrasts:

  • Fluorinated Chains: Perfluorinated sulfonic acids (e.g., ) exhibit extreme thermal/chemical stability but raise environmental concerns, unlike the non-fluorinated target compound .
  • Surfactant Properties: Isopropanolamine dodecylbenzenesulfonate () is a commercial surfactant with a long alkyl chain, whereas the target compound’s imidazolium group may enable pH-responsive behavior .

Table 2: Comparative Physicochemical Properties

Property Target Compound Perfluorinated Sulfonic Acid Isopropanolamine Dodecylbenzenesulfonate
Thermal Stability Moderate Very High Moderate
Environmental Impact Low High (persistent) Moderate
Solubility High (zwitterionic) Low (fluorophilic) High (amphiphilic)

Biological Activity

4-Methylbenzenesulfonate; 3-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)propane-1-sulfonic acid, commonly referred to as an imidazolium-based ionic liquid, possesses unique structural features that contribute to its biological activity. This compound integrates both a sulfonate group and an imidazolium cation, which enhances its solubility and reactivity in biological systems.

Chemical Structure and Properties

The compound has the following molecular formula: C14H22N2O6S2C_{14}H_{22}N_{2}O_{6}S_{2} with a molecular weight of approximately 378.5 g/mol. Its structure includes:

  • Imidazolium Cation : This component is known for its ability to interact with various biological molecules, potentially influencing biochemical pathways.
  • Sulfonate Group : Enhances solubility in water and organic solvents, making it versatile for different chemical processes.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The imidazolium moiety can act as a ligand, facilitating various biochemical reactions. The sulfonate group may also play a role in stabilizing these interactions through ionic or hydrogen bonding.

Therapeutic Potential

Research indicates that compounds similar to 4-methylbenzenesulfonate; 3-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)propane-1-sulfonic acid exhibit potential therapeutic properties. These include:

  • Antimicrobial Activity : Studies have shown that imidazolium salts can possess antimicrobial properties, making them candidates for developing new antibiotics.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of various imidazolium salts, including derivatives similar to the compound . Results demonstrated significant inhibition of bacterial growth against strains like E. coli and Staphylococcus aureus.
  • Enzyme Interaction :
    • Another research focused on the interaction between imidazolium-based ionic liquids and enzymes involved in metabolic pathways. The findings suggested that these compounds could modulate enzyme activity, potentially leading to altered metabolic rates.

Comparative Analysis

To understand the uniqueness of 4-methylbenzenesulfonate; 3-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)propane-1-sulfonic acid, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
4-Methylbenzenesulfonic AcidAromatic sulfonate moietyLimited direct biological activity
1-MethylimidazoleImidazole ringKnown for catalytic properties
3-(1-Methyl-1,2-dihydroimidazol-1-ium-3-yl)propane-1-sulfonic AcidSulfonic acid functionalitiesPotential enzyme interaction
4-Methylbenzenesulfonate; 3-(1-Methyl-1,2-dihydroimidazol-1-ium)Both imidazole and sulfonateEnhanced biological activity due to dual functionality

Q & A

Q. What are the established synthetic routes for 4-methylbenzenesulfonate derivatives, and how can purity be validated?

Methodological Answer: Synthesis typically involves sulfonation or sulfinate displacement reactions. For example, sodium 4-methylbenzenesulfinate can react with dichloride intermediates in dimethylsulfoxide under inert conditions to yield functionalized sulfonates . Purity validation requires chromatographic techniques (e.g., HPLC) with mobile phases combining methanol and buffered sodium 1-octanesulfonate (pH 4.6), as described in pharmacopeial protocols . Complementary characterization via 1H^1H-NMR and mass spectrometry is critical to confirm structural integrity.

Q. Which spectroscopic methods are optimal for characterizing the imidazolium-sulfonic acid moiety?

Methodological Answer:

  • NMR Spectroscopy: 1H^1H- and 13C^{13}C-NMR resolve proton environments and confirm substituent positions on the imidazolium ring.
  • FT-IR: Identifies sulfonic acid (–SO3_3H) stretches (~1030–1200 cm1^{-1}) and imidazolium C–N vibrations.
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular ion peaks and fragmentation patterns.
    PubChem-derived InChI keys and SMILES strings (e.g., CGLNCAGLSDLENX-UHFFFAOYSA-N) provide reference data for cross-verification .

Advanced Research Questions

Q. How can computational chemistry accelerate reaction optimization for sulfonate-imidazolium systems?

Methodological Answer: Adopt the ICReDD framework, integrating quantum chemical calculations (e.g., density functional theory) with experimental feedback loops :

Use reaction path search algorithms to predict transition states and intermediates.

Narrow experimental conditions via sensitivity analysis (e.g., pH, solvent polarity).

Validate predictions with kinetic studies (e.g., Arrhenius plots) and refine computational models iteratively.

Q. What strategies resolve contradictions between theoretical and experimental data in sulfonate reactivity studies?

Methodological Answer:

  • Multi-technique Validation: Cross-check computational binding energies with isothermal titration calorimetry (ITC) or X-ray crystallography.
  • Error Analysis: Quantify uncertainties in DFT functional selection (e.g., B3LYP vs. M06-2X) and solvent model accuracy.
  • Statistical Design of Experiments (DoE): Apply fractional factorial designs to isolate confounding variables (e.g., temperature vs. catalyst loading) .

Q. How should reactor systems be designed for catalytic applications of this compound?

Methodological Answer:

  • Continuous-Flow Reactors: Ideal for exothermic sulfonation reactions; optimize residence time and mixing efficiency using computational fluid dynamics (CFD) .
  • Membrane Separation: Integrate nanofiltration membranes to separate sulfonate byproducts in real-time, improving yield .

Q. What advanced statistical methods analyze variability in synthesis yields?

Methodological Answer:

  • Response Surface Methodology (RSM): Model nonlinear relationships between reaction parameters (e.g., molar ratios, solvent polarity) and yield.
  • Principal Component Analysis (PCA): Reduce dimensionality in spectroscopic datasets to identify outliers or contamination .

Data-Driven Experimental Design

Q. How to optimize HPLC conditions for analyzing sulfonate intermediates?

Methodological Answer:

  • Mobile Phase: Methanol/sodium acetate buffer (65:35 v/v, pH 4.6) with 16.22 g/L sodium 1-octanesulfonate ensures peak resolution .
  • Column Selection: Use C18 reverse-phase columns; adjust gradient elution based on analyte hydrophobicity.

Q. What protocols ensure reproducibility in imidazolium-sulfonic acid synthesis?

Methodological Answer:

  • Inert Atmosphere: Conduct reactions under nitrogen/argon to prevent oxidation of the imidazolium ring.
  • Stoichiometric Precision: Use Schlenk-line techniques for moisture-sensitive reagents.
  • Precipitation/Purification: Isolate products via cold ethanol precipitation, followed by recrystallization from acetonitrile .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-methylbenzenesulfonate;3-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)propane-1-sulfonic acid
Reactant of Route 2
4-methylbenzenesulfonate;3-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)propane-1-sulfonic acid

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